4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid

Medicinal Chemistry Convergent Synthesis Amide Coupling

Racemic or incorrectly protected piperazine intermediates introduce costly chiral separation and side-product formation in convergent API syntheses. This enantiopure (3S,5R)-dimethylpiperazine fragment, with orthogonal Boc and benzoic acid handles, is the direct solution. - Enables high-yielding amide coupling via the free carboxylic acid while the Boc group protects the secondary amine. - Matches the exact stereochemical configuration required for FGFR inhibitor AZD4547 and FXa inhibitor intermediates. - Supplied with verified enantiomeric purity, eliminating in-house resolution and shortening synthetic routes.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
Cat. No. B12982737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H26N2O4/c1-12-10-19(15-8-6-14(7-9-15)16(21)22)11-13(2)20(12)17(23)24-18(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,21,22)/t12-,13+
InChIKeyKXPIRZTXDZABJC-BETUJISGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid – Chiral Boc-Protected Intermediate


4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid (CAS 2306245-33-8) is a chiral piperazine derivative engineered as a protected pharmaceutical intermediate. It features a stereospecific (3S,5R)-dimethylpiperazine core, a tert-butoxycarbonyl (Boc) protecting group on the secondary amine, and a free benzoic acid moiety for downstream conjugation [1]. This architecture enables its role in convergent syntheses of targeted therapeutics, notably the fibroblast growth factor receptor (FGFR) inhibitor AZD4547, where the Boc-protected intermediate provides orthogonal reactivity control during amide bond formation [2].

Procurement Risks of Unprotected Analogs for 4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid


Generic substitution of 4-((3S,5R)-4-(tert-butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid with non-Boc-protected or incorrectly configured analogs introduces quantifiable synthetic risk. The unprotected analog 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid lacks orthogonal protection, leading to competing acylation and side-product formation during peptide or amide couplings [1]. Moreover, the (3S,5R) chirality is critical for downstream biological activity; the (3R,5S) enantiomer or racemic cis‑3,5‑dimethylpiperazine derivatives yield diastereomeric products that require costly chiral separation or result in inactive compounds [2]. Finally, monofunctionalized piperazine analogs lacking the benzoic acid handle eliminate the modularity required for convergent syntheses, forcing a linear approach with lower overall yield [3].

Quantitative Differentiation Evidence for 4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid


Orthogonal Boc Protection Prevents Competing Acylation

In the convergent synthesis of AZD4547, the use of the unprotected intermediate 4-((3S,5R)-3,5-dimethylpiperazin-1-yl)benzoic acid for direct amidation would require chemoselective activation of the benzoic acid over the secondary amine. The Boc-protected compound 4-((3S,5R)-4-(tert-butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid eliminates this problem, enabling a simple, high-yielding amide coupling. The convergent route using the unprotected analog achieved a final amidation yield of 73% with 99.1% purity, representing a baseline for comparison. Using the Boc-protected intermediate is projected to avoid the need for selective activation strategies, which can reduce yield by 15-25% due to competing N-acylation and oligomerization [1].

Medicinal Chemistry Convergent Synthesis Amide Coupling

Enantiomeric Purity via Chiral (3S,5R) Configuration

The (3S,5R) stereochemistry of the target compound is essential for biological activity in FGFR inhibitors like AZD4547. Using racemic cis-3,5-dimethylpiperazine introduces a mixture of (3S,5R) and (3R,5S) enantiomers, yielding diastereomeric products that require additional chiral resolution. Patented processes for separating enantiomers of piperazine derivatives often rely on chiral acid resolution with variable efficiency, whereas sourcing the single enantiomer as the Boc-protected acid guarantees >98% enantiomeric excess (ee) [1]. Suppliers of the target compound specify a chemical purity of ≥98%, which for a single enantiomer inherently implies high chiral purity, whereas racemic or cis-mixture analogs require costly and yield-reducing resolution steps post-synthesis .

Chiral Resolution Enantioselective Synthesis Diastereomeric Purity

Carboxylic Acid Handle Enables Convergent Synthesis

The free benzoic acid functional group in 4-((3S,5R)-4-(tert-butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid enables modular, convergent synthetic strategies. This contrasts with analogs such as 1‑Boc‑3,5‑dimethylpiperazine, which lack the carboxylic acid handle and must be incorporated via a linear sequence of C–N bond formations. In the AZD4547 synthesis, the convergent route using the benzoic acid intermediate (unprotected analog) achieved an overall yield of 62% for the piperazine fragment over two steps, with a final convergent coupling yield of 73% [1]. A fully linear route using 1‑Boc‑3,5‑dimethylpiperazine would require sequential functionalization, typically resulting in cumulative yield loss of 30-50% relative to the convergent approach .

Convergent Synthesis Synthetic Efficiency Process Chemistry

Optimal Application Scenarios for 4-((3S,5R)-4-(tert-Butoxycarbonyl)-3,5-dimethylpiperazin-1-yl)benzoic acid


Convergent Synthesis of FGFR Inhibitors

The compound serves as the orthogonally protected, enantiomerically pure piperazine‑benzoic acid fragment for convergent assembly of FGFR inhibitors. Its free carboxylic acid enables direct, high‑yielding amide coupling with heterocyclic amine fragments, while the Boc group protects the secondary amine during coupling and can be quantitatively deprotected with TFA or HCl to reveal the free piperazine [1]. This strategy was demonstrated in a published route achieving 73% convergent coupling yield and 99.1% final product purity [1].

Synthesis of Enantiopure Factor Xa Inhibitor Intermediates

Patents describe the use of Boc‑protected, optically active piperazine derivatives as critical intermediates for activated blood coagulation factor X (FXa) inhibitors. The target compound, with its defined (3S,5R) chirality and orthogonal Boc/benzoic acid functionality, fits the structural requirements described in industrial process patents [2]. Its procurement in high chemical and enantiomeric purity eliminates the need for in‑house resolution, shortening synthetic routes to active pharmaceutical ingredients.

SAR Studies on Piperazine GPCR Modulators

The benzoic acid moiety allows direct coupling to diverse amines, while the Boc group enables late‑stage deprotection and subsequent N‑functionalization. This modularity supports parallel synthesis of compound libraries for SAR exploration. Vendors confirm the compound is “particularly useful in medicinal chemistry for designing protease inhibitors or receptor modulators due to its balanced lipophilicity and structural versatility” [3].

Chiral Building Block for Asymmetric Organocatalysis Ligands

The enantiopure (3S,5R)-dimethylpiperazine core can serve as a scaffold for chiral ligands after Boc deprotection and further functionalization. The presence of both a carboxylic acid (for amidation/esterification) and a protected amine (for subsequent derivatization) provides two orthogonal reaction handles, enabling systematic tuning of steric and electronic properties .

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